N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 4-chlorophenylcarbamothioyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ringThe final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran ring or the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzofuran derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)carbamothioyl]benzamide
- N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
- N-[(4-chlorophenyl)carbamothioyl]-2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide
Uniqueness
N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique benzofuran core, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10-13-4-2-3-5-14(13)22-15(10)16(21)20-17(23)19-12-8-6-11(18)7-9-12/h2-9H,1H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQPRQOGFGGKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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